![molecular formula C15H16N6O3S B2653448 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1795416-28-2](/img/structure/B2653448.png)
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Compound Development
Research efforts have been dedicated to synthesizing new heterocyclic compounds, including sulfonamido moieties. These compounds are of interest due to their potential antibacterial properties. For instance, Azab, Youssef, and El-Bordany (2013) focused on synthesizing novel heterocyclic compounds aiming to explore their use as antibacterial agents, resulting in compounds with significant activity (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013). Similarly, another study developed efficient strategies for preparing sulfonylated furan or imidazo[1,2-a]pyridine derivatives, highlighting their synthetic versatility and potential applications in medicinal chemistry (Zhiming Cui, B. Zhu, Xuechen Li, & H. Cao, 2018).
Biological Activities and Applications
Several studies have synthesized and evaluated compounds for their cytotoxic activities. For example, Yang et al. (2010) synthesized heterocycle-substituted phthalimide derivatives, which were evaluated for cytotoxic activity against human cancer cell lines, showcasing the potential of these compounds in cancer therapy (Ya Jun Yang, Yanan Yang, Jian-shuang Jiang, Zi-ming Feng, H. Liu, Xian-dao Pan, & Peicheng Zhang, 2010).
Chemical Properties and Structural Analysis
The structural and physicochemical properties of these compounds have been a focus of research to better understand their applications. Asiri, Faidallah, Alamry, Ng, and Tiekink (2012) investigated the molecular structure of a related compound, revealing significant twists and interactions that could influence its biological activity and potential applications in drug design (A. Asiri, H. Faidallah, K. Alamry, S. Ng, & E. Tiekink, 2012).
Antioxidant Activity
Research on the antioxidant properties of these compounds has shown promising results. Aliabadi and Mahmoodi (2016) synthesized pyranopyrazoles and evaluated their antioxidant activity, finding some derivatives to exhibit higher activity than standard antioxidants, highlighting the potential of these compounds in oxidative stress-related applications (R. Aliabadi & Nosrat O. Mahmoodi, 2016).
Innovative Synthesis Methods
Innovative synthesis methods for these compounds have also been explored to improve efficiency and environmental friendliness. For example, Shinde and Rode (2017) investigated a two-phase system for synthesizing furylmethane derivatives, demonstrating a high-yield and clean synthesis method that could be applied to a wide range of furan derivatives (Suhas Shinde & C. V. Rode, 2017).
Propiedades
IUPAC Name |
N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3S/c1-19-10-14(16-11-19)25(22,23)17-4-5-20-6-7-21-15(20)9-12(18-21)13-3-2-8-24-13/h2-3,6-11,17H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVBXDIGEUZBNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

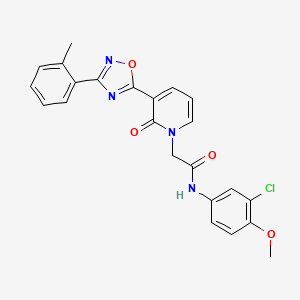
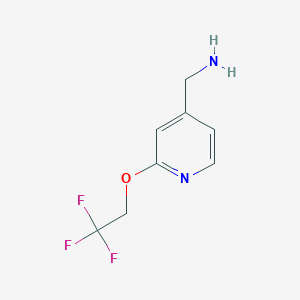
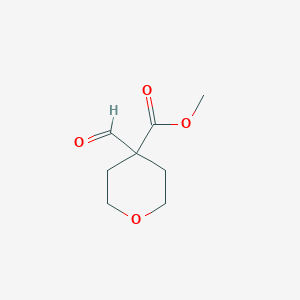
![N-(3-methoxyphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2653368.png)
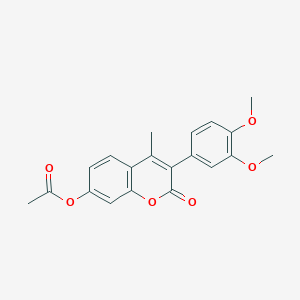
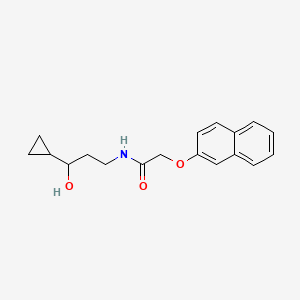
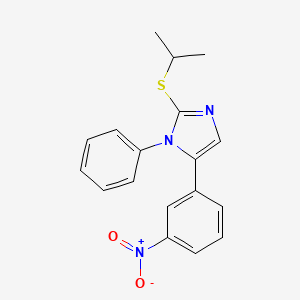



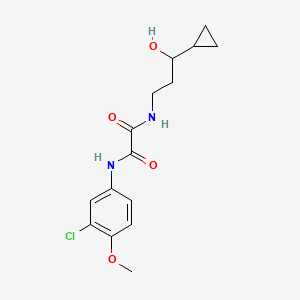
![1-(3-chlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2653379.png)

![6-Oxa-4-azaspiro[2.4]heptan-5-one](/img/structure/B2653383.png)